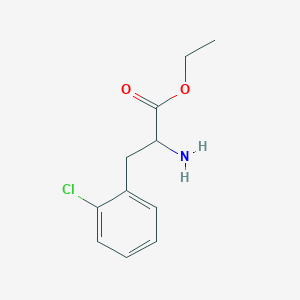

Ethyl 2-amino-3-(2-chlorophenyl)propanoate

Description

Ethyl 2-amino-3-(2-chlorophenyl)propanoate is an α-amino ester derivative featuring a 2-chlorophenyl (ortho-chlorophenyl) substituent on the propanoate backbone. The compound combines an ester group (ethyl), a primary amino group, and a halogenated aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis. Its structure allows for diverse chemical modifications, influencing reactivity, solubility, and biological activity. The ortho-chloro substitution introduces steric and electronic effects that distinguish it from para- or meta-substituted analogs .

Properties

IUPAC Name |

ethyl 2-amino-3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVDIWKDFAXBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(2-chlorophenyl)propanoate with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 2-nitro-3-(2-chlorophenyl)propanoate.

Reduction: Formation of ethyl 2-amino-3-phenylpropanoate.

Substitution: Formation of ethyl 2-amino-3-(2-hydroxyphenyl)propanoate or ethyl 2-amino-3-(2-alkylphenyl)propanoate.

Scientific Research Applications

Ethyl 2-amino-3-(2-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-amino-3-(2-chlorophenyl)propanoate with key analogs from the evidence:

Key Research Findings

Ortho vs. This contrasts with para-substituted analogs, which offer symmetrical electronic distributions .

Dual Halogenation: Compounds like Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate () demonstrate synergistic effects from multiple halogens, enhancing both binding affinity and metabolic resistance .

Chiral Centers: The (S)-enantiomer of Ethyl 2-amino-3-(4-fluorophenyl)propanoate () highlights the importance of stereochemistry in drug design, as enantiomers often differ in potency and toxicity .

Biological Activity

Ethyl 2-amino-3-(2-chlorophenyl)propanoate, also known as ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate, is an organic compound with notable biological activity due to its unique structural components. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C11H14ClNO2

- Molecular Weight: Approximately 227.69 g/mol

- Functional Groups:

- Amino group (-NH2)

- Ethyl ester group (-COOEt)

- Chlorophenyl moiety (C6H4Cl)

The presence of the amino group allows for potential hydrogen bonding with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions, enhancing its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction: The amino group can form hydrogen bonds with enzyme residues, potentially inhibiting their activity. The chlorophenyl group may participate in π-π stacking interactions with aromatic residues in proteins .

- Receptor Binding: The compound may influence receptor activity through hydrophobic interactions, modulating signaling pathways related to pain and inflammation .

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| This compound | HCT-116 (colon cancer) | 0.12 |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | HeLa (cervical cancer) | 0.69 |

These findings suggest that modifications to the compound's structure can enhance its potency against cancer cells .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against several bacterial strains. Its ability to disrupt bacterial membranes or inhibit essential enzymes makes it a candidate for further development as an antimicrobial agent .

Case Studies

-

Antiproliferative Study:

In vitro experiments conducted on HCT-116 cells indicated that this compound significantly inhibited cell growth compared to control groups. Molecular docking techniques were used to predict binding affinities and elucidate possible interactions with target proteins involved in cell proliferation . -

Synthesis and Modification:

Researchers synthesized various derivatives of this compound to enhance biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.